molecular formula C9H12ClN3O B7987610 (R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B7987610
M. Wt: 213.66 g/mol
InChI Key: UWFRFGDRORKGRX-SSDOTTSWSA-N
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Description

(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a pyrimidine ring substituted with chlorine and methyl groups at the 4- and 5-positions, respectively.

Properties

IUPAC Name

(3R)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFRFGDRORKGRX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1Cl)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies that highlight its applications in various fields.

Molecular Characteristics

The compound has the following molecular specifications:

  • Molecular Formula : C9_9H12_{12}ClN3_3O
  • Molecular Weight : 213.66 g/mol
  • IUPAC Name : (3R)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
  • Canonical SMILES : CC1=CN=C(N=C1Cl)N2CCC(C2)O

These properties suggest that the compound may interact with biological systems in complex ways, potentially influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study evaluating various pyrrolidine derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substituents showed enhanced bioactivity, suggesting a structural relationship between molecular composition and antimicrobial efficacy .

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
2,6-Dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli
This compoundTBDTBD

Antiviral Potential

Emerging studies have also explored the antiviral potential of compounds similar to this compound. For instance, certain pyrimidine derivatives have shown effectiveness against viral replication in vitro, particularly in inhibiting respiratory syncytial virus (RSV) and other viral pathogens . The mechanism of action often involves interference with viral RNA synthesis or protein expression.

Study on Antibacterial Efficacy

In a detailed investigation published in the MDPI journal, a series of pyrrolidine derivatives were synthesized and tested for their antibacterial properties. Among these, this compound was highlighted for its promising activity against S. aureus and E. coli strains. The study utilized Minimum Inhibitory Concentration (MIC) assays to quantify the effectiveness of these compounds .

Antiviral Activity Assessment

Another study focused on the antiviral properties of pyrimidine-based compounds found that specific derivatives could inhibit viral replication at micromolar concentrations. The research indicated that modifications in the molecular structure could enhance activity against viral targets such as HCV and HIV . While direct data on this compound was limited, its structural similarities with active compounds suggest potential for further exploration.

Comparison with Similar Compounds

Structural Analog: (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol Dihydrochloride

Key Differences :

  • Substituents: The pyrimidine ring here has 6-amino and 4-amino groups instead of chloro and methyl groups. The pyrrolidine ring includes an aminomethyl group at position 4.
  • Physicochemical Properties : The dihydrochloride salt form enhances solubility compared to the free base structure of the target compound .

Therapeutic Analog: (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

Key Differences :

  • Substituents : A difluorophenyl group and carboxamide moiety enhance lipophilicity and kinase (TRK) inhibitory activity .
  • Stereochemistry : Both compounds share an R-configuration in the pyrrolidine ring, but the target lacks the difluorophenyl group, likely reducing TRK affinity.

Derivative: (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

Key Differences :

  • Substituents : A hydroxymethyl group replaces the pyrimidine ring, drastically altering electronic properties.

Heterocyclic Analog: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Key Differences :

  • Core Structure: Pyrrolo[2,3-d]pyrimidine (a fused bicyclic system) vs. the monocyclic pyrimidine in the target.
  • Substituents : A nitrile group at position 5 may confer metabolic stability but reduce solubility compared to the target’s methyl group .

Research Implications

The target compound’s chloro and methyl groups balance lipophilicity and steric effects, making it a candidate for further optimization in drug discovery. Structural analogs highlight the importance of:

  • Halogen Substituents : Chloro groups enhance metabolic stability but may reduce solubility.
  • Stereochemistry : The R-configuration is conserved in kinase-targeting analogs, suggesting its role in binding specificity .
  • Salt Forms : Dihydrochloride derivatives (e.g., ) demonstrate improved solubility, a strategy applicable to the target compound.

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